molecular formula C11H13N3O2 B13269382 5-(4-Isopropoxyphenyl)-1,3,4-oxadiazol-2-amine CAS No. 1219827-85-6

5-(4-Isopropoxyphenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B13269382
CAS No.: 1219827-85-6
M. Wt: 219.24 g/mol
InChI Key: KNQKWCGXFNREML-UHFFFAOYSA-N
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Description

5-(4-Isopropoxyphenyl)-1,3,4-oxadiazol-2-amine is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an isopropoxyphenyl group attached to the oxadiazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Isopropoxyphenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 4-isopropoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized using phosphorus oxychloride to yield the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-(4-Isopropoxyphenyl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring or the oxadiazole ring.

Scientific Research Applications

5-(4-Isopropoxyphenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Isopropoxyphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Isopropoxyphenyl)-1,3,4-oxadiazol-2-amine is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various scientific research applications, as it can serve as a versatile building block for the synthesis of new compounds with tailored properties.

Properties

CAS No.

1219827-85-6

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

5-(4-propan-2-yloxyphenyl)-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C11H13N3O2/c1-7(2)15-9-5-3-8(4-6-9)10-13-14-11(12)16-10/h3-7H,1-2H3,(H2,12,14)

InChI Key

KNQKWCGXFNREML-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NN=C(O2)N

Origin of Product

United States

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